Betamethasone EP Impurity D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

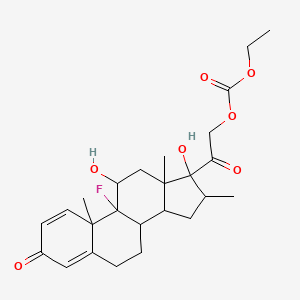

Structure

2D Structure

Properties

Molecular Formula |

C25H33FO7 |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

ethyl [2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] carbonate |

InChI |

InChI=1S/C25H33FO7/c1-5-32-21(30)33-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3 |

InChI Key |

UMCZRAWDVZIYTD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Betamethasone EP Impurity D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Betamethasone EP Impurity D, a known related substance of the synthetic corticosteroid, Betamethasone. This document details its chemical identity, physicochemical properties, and analytical methodologies for its identification and quantification. The information presented is intended to support researchers, scientists, and drug development professionals in ensuring the quality and safety of betamethasone-containing pharmaceutical products.

Chemical Identity and Physicochemical Properties

This compound is chemically known as 9-Fluoro-11β, 17-dihydroxy-16β-methyl-3, 20-dioxopregna-1, 4-dien-21-yl ethoxycarboxylate.[1][2][3][4] It is also referred to as Betamethasone 21-O-Ethyl Carbonate.[1][3] This impurity is a critical reference standard in the analytical testing of Betamethasone to ensure the purity and consistency of the active pharmaceutical ingredient (API) and its formulations.[5]

A summary of the key chemical and physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Chemical Name | 9-Fluoro-11β, 17-dihydroxy-16β-methyl-3, 20-dioxopregna-1, 4-dien-21-yl ethoxycarboxylate | [1][2][4] |

| Synonym | Betamethasone 21-O-Ethyl Carbonate | [1][3] |

| CAS Number | 52619-05-3 | [1][2] |

| Molecular Formula | C25H33FO7 | [1][2][4] |

| Molecular Weight | 464.52 g/mol | [1][2][4] |

Potential Formation Pathway

The precise synthesis pathway for this compound as a standalone chemical entity is not extensively detailed in publicly available literature. However, its structure suggests it is likely formed as a process-related impurity during the synthesis of Betamethasone or as a degradation product. The presence of the ethoxycarbonyl group at the C21 position suggests a reaction involving an ethyl chloroformate derivative or a similar reagent with the 21-hydroxyl group of Betamethasone.

Below is a logical workflow illustrating a plausible formation pathway of this compound from the parent drug, Betamethasone.

Analytical Methodologies

The European Pharmacopoeia (EP) outlines methods for the determination of Betamethasone and its impurities. A common technique employed is High-Performance Liquid Chromatography (HPLC).

HPLC Method for Impurity Determination (Based on EP 8.0 Monograph)

A stability-indicating HPLC method is crucial for separating Betamethasone from its related substances, including Impurity D. The following provides a detailed, albeit generalized, experimental protocol based on typical reversed-phase HPLC methods for steroid analysis.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 stationary phase is commonly used. For example, a Thermo Scientific Syncronis C18 column.

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: A mixture of water, tetrahydrofuran, and acetonitrile.

-

Mobile Phase B: A mixture of acetonitrile, tetrahydrofuran, water, and methanol.

-

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 240 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Maintained at an elevated temperature, for instance, 50 °C, to ensure reproducibility.

Logical Workflow for HPLC Analysis:

The following diagram illustrates the general workflow for the analysis of Betamethasone and its impurities using HPLC.

Quantitative Data:

While specific quantitative data such as retention times can vary between HPLC systems and exact method parameters, Table 2 provides an example of typical chromatographic results based on the EP 8.0 monograph for Betamethasone impurities.

| Compound | Retention Time (min) (Example) |

| Betamethasone | 19.12 |

| Impurity A | 19.47 |

| Impurity E | 21.23 |

| Impurity C | 22.41 |

| Impurity B | 25.38 |

| Impurity D | 26.31 |

Note: The retention times are illustrative and may vary.

Pharmacological and Toxicological Profile

As an impurity, this compound is not intended for therapeutic use. Its pharmacological and toxicological profile is not well-characterized in public literature. The primary concern with any impurity is its potential to cause adverse effects, even at low levels. Regulatory guidelines necessitate the identification and control of impurities in pharmaceutical products to ensure patient safety. The European Pharmacopoeia sets limits for known and unknown impurities in Betamethasone.

Conclusion

This compound is a critical process-related impurity and potential degradation product of Betamethasone. Its effective identification and quantification are essential for the quality control of Betamethasone drug substances and products. This guide has provided a comprehensive overview of its chemical properties, a plausible formation pathway, and a detailed analytical methodology based on established pharmacopoeial methods. The use of robust, validated analytical techniques is paramount in ensuring that the levels of this and other impurities are maintained within acceptable limits, thereby safeguarding public health. Researchers and drug development professionals are encouraged to utilize this information as a foundational resource in their quality control and drug development endeavors.

References

- 1. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. veeprho.com [veeprho.com]

- 4. pharmaceresearch.com [pharmaceresearch.com]

- 5. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Betamethasone EP Impurity D (CAS 52619-05-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone EP Impurity D is a known impurity of Betamethasone, a potent synthetic glucocorticoid with widespread anti-inflammatory and immunosuppressive applications. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern in drug development and manufacturing, necessitating thorough characterization and control to ensure the safety and efficacy of the final medicinal product. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics, analytical methodologies for its identification, and a discussion of its potential biological relevance in the context of glucocorticoid action.

Chemical and Physical Properties

This compound, also known by its IUPAC name 9-Fluoro-11β, 17-dihydroxy-16β-methyl-3, 20-dioxopregna-1, 4-dien-21-yl ethoxycarboxylate, is a derivative of the betamethasone molecule.[1][2][3][4][5][6][7][8] Its formation is associated with the manufacturing process of betamethasone. The key identifying information and physical properties are summarized in the table below. It is important to note that specific experimental data such as melting and boiling points are not widely published and this substance is primarily available as a custom synthesis product for research and reference standard purposes.[2]

| Property | Value | Source |

| CAS Number | 52619-05-3 | [1][3][4] |

| Molecular Formula | C25H33FO7 | [1][3][4][5] |

| Molecular Weight | 464.52 g/mol | [1][2][3][5] |

| IUPAC Name | 9-Fluoro-11β, 17-dihydroxy-16β-methyl-3, 20-dioxopregna-1, 4-dien-21-yl ethoxycarboxylate | [1][4][5][8] |

| Synonyms | Betamethasone 21-O-Ethyl Carbonate, Betamethasone 21-(ethyl carbonate) | [2][5][6][9] |

| Appearance | White to Off-White Powder (typical for similar compounds) | [6] |

| Solubility | Data not publicly available. As a steroid ester, it is expected to be sparingly soluble in water and more soluble in organic solvents like ethanol and methylene chloride. | |

| Storage | Store in a cool, dry place.[4] Some suppliers recommend refrigeration at 2-8°C.[6] |

Experimental Protocols

General Protocol for Impurity Profiling of Betamethasone using HPLC

This protocol is a generalized representation based on established methods for the analysis of betamethasone and its impurities.[1][9][10]

Objective: To detect and quantify this compound and other related substances in a betamethasone API sample.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][10]

-

Reference standard for this compound

-

Betamethasone API sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffer solution (e.g., phosphate buffer)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Chromatographic Conditions (Illustrative Example):

-

Mobile Phase A: Buffer solution (e.g., 20 mM potassium dihydrogen phosphate)

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A time-based gradient varying the proportions of Mobile Phase A and B to achieve separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 240 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration. Prepare working standard solutions by further dilution.

-

Sample Solution Preparation: Accurately weigh and dissolve the betamethasone API sample in the same solvent to a known concentration.

-

System Suitability: Inject a system suitability solution (containing both betamethasone and key impurities) to verify the performance of the HPLC system (e.g., resolution, tailing factor, theoretical plates).

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the impurity by comparing the peak area in the sample to the peak area of the known standard.

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity or signaling pathways of this compound. Research on the biological effects of specific process impurities is often limited unless a particular safety concern is identified.

However, as a structurally related derivative of betamethasone, it is plausible that this compound could interact with glucocorticoid receptors, albeit with potentially different affinity and efficacy. The general mechanism of action for glucocorticoids like betamethasone involves both genomic and non-genomic pathways.

General Glucocorticoid Signaling Pathway

The following diagram illustrates the generalized signaling pathways of glucocorticoids. It is important to emphasize that this is a representation of the parent compound class and has not been specifically demonstrated for this compound.

Caption: Generalized Genomic Signaling Pathway of Glucocorticoids.

Experimental Workflows

The identification and characterization of impurities like this compound is a critical workflow in pharmaceutical quality control. A general workflow for this process is outlined below.

Caption: General Workflow for Impurity Identification and Quantification.

Conclusion

This compound is a well-characterized process-related impurity of betamethasone. While its chemical structure and analytical detection methods are established, public domain information on its specific biological activities and detailed synthesis protocols is scarce. For drug development professionals, the primary focus remains on the effective monitoring and control of this impurity within the limits defined by regulatory bodies to ensure the overall safety and quality of betamethasone-containing drug products. The provided analytical workflow serves as a foundational approach for the identification and quantification of this and other related impurities. Further research into the toxicological profile of this compound would be beneficial for a more comprehensive risk assessment.

References

- 1. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. | Semantic Scholar [semanticscholar.org]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. pharmaceresearch.com [pharmaceresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. ijpsonline.com [ijpsonline.com]

Betamethasone Impurity D: A Physicochemical and Analytical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physicochemical characteristics and analytical methodologies for Betamethasone Impurity D. This document is intended to serve as a foundational resource for researchers and professionals involved in the development, manufacturing, and quality control of betamethasone-containing pharmaceutical products.

Introduction

Betamethasone Impurity D, identified as 9-Fluoro-11β,17-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-21-yl ethoxycarboxylate, is a known impurity associated with the active pharmaceutical ingredient (API) betamethasone. As with any pharmaceutical impurity, its identification, characterization, and control are critical to ensure the safety and efficacy of the final drug product. This guide compiles available data on its chemical and physical properties, as well as analytical methods for its detection and quantification.

Physicochemical Characteristics

A comprehensive profile of the physicochemical properties of Betamethasone Impurity D is essential for its isolation, identification, and the development of appropriate control strategies. The available data is summarized in the table below. It is important to note that while fundamental identifying information is readily available, specific experimental data such as melting point and solubility are not widely published in publicly accessible literature.

| Property | Value | Source(s) |

| IUPAC Name | 9-Fluoro-11β,17-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-21-yl ethoxycarboxylate | [1][2] |

| Synonyms | Betamethasone 21-O-Ethyl Carbonate, Betamethasone EP Impurity D | [1][3][4] |

| CAS Number | 52619-05-3 | [1][2][5][6] |

| Molecular Formula | C₂₅H₃₃FO₇ | [1][2][5] |

| Molecular Weight | 464.52 g/mol | [1][2][5] |

| Appearance | Data not available in public sources. Typically, such compounds are white to off-white crystalline solids. | |

| Melting Point | Data not available in public sources. | |

| Solubility | Data not available in public sources. For context, the parent compound, Betamethasone, is sparingly soluble in acetone and alcohol, and very slightly soluble in chloroform and ether.[3] | |

| Spectral Data | Specific ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data are not available in public literature. Characterization data is typically provided with the purchase of a reference standard.[7] |

Analytical Methodologies

The primary analytical technique for the separation and quantification of Betamethasone Impurity D is High-Performance Liquid Chromatography (HPLC). Several methods have been developed for the analysis of betamethasone and its related substances.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC method is typically employed for the determination of betamethasone and its impurities. While a specific, detailed protocol for Betamethasone Impurity D is not publicly available, the general parameters often include:

-

Column: A C18 column is commonly used for the separation of steroids.[8]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (such as phosphate buffer) and an organic solvent (like acetonitrile or methanol) is often utilized to achieve adequate separation of the parent drug from its various impurities.[9][10]

-

Detection: UV detection at a wavelength of approximately 240 nm is suitable for these compounds due to the presence of a chromophore in their structure.[9]

Workflow for HPLC Method Development and Validation:

References

- 1. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. veeprho.com [veeprho.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of LC-MS(n) in conjunction with mechanism-based stress studies in the elucidation of drug impurity structure: rapid identification of a process impurity in betamethasone 17-valerate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Identification of Betamethasone Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of betamethasone degradation products. Betamethasone, a potent glucocorticoid steroid, and its various esterified forms are susceptible to degradation under several stress conditions, leading to the formation of impurities that can impact the safety and efficacy of the final drug product. This document outlines the common degradation pathways, summarizes quantitative data from forced degradation studies, and provides detailed experimental protocols for analysis.

Introduction

Betamethasone is a synthetic corticosteroid with powerful anti-inflammatory and immunosuppressive properties.[][2] It is widely used in various pharmaceutical formulations to treat a range of conditions, including skin disorders, autoimmune diseases, and severe allergies.[2] The chemical stability of betamethasone and its esters, such as betamethasone dipropionate, betamethasone valerate, and betamethasone sodium phosphate, is a critical aspect of drug development and quality control.[3][4] Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[3][5]

Key Degradation Pathways and Products

Betamethasone and its esters degrade through several mechanisms, including hydrolysis, oxidation, photolysis, and thermal decomposition. The specific degradation products formed depend on the ester form of betamethasone and the nature of the stress condition.

Hydrolysis (Acidic and Alkaline Conditions): Under acidic and alkaline conditions, the primary degradation pathway for betamethasone esters is the hydrolysis of the ester groups. For instance, betamethasone dipropionate can hydrolyze to form betamethasone 17-monopropionate and betamethasone 21-monopropionate.[] Further hydrolysis can lead to the formation of betamethasone alcohol.[4][6] In acidic media, betamethasone can also undergo a Mattox rearrangement to form enol aldehydes.[] Under alkaline conditions, base-catalyzed autooxidation of the 20-keto-21-hydroxyl side chain can also occur.[7]

Oxidation: Oxidative stress, typically induced by hydrogen peroxide, can lead to the formation of various degradation products. The specific products are often complex and depend on the reaction conditions.

Photodegradation: Exposure to light can cause photodegradation of betamethasone and its esters. One identified photodegradation product of betamethasone dipropionate is lumibetametasone dipropionate.[8][9]

Thermal Degradation: Elevated temperatures can accelerate the degradation of betamethasone esters. For betamethasone valerate, thermal degradation leads to the formation of betamethasone-21-valerate and betamethasone alcohol.[4][10] Similarly, betamethasone dipropionate degrades into betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol upon heating.[4][6] The degradation kinetics are often pH-dependent, with maximum stability observed at specific pH ranges.[4][10] For betamethasone sodium phosphate, thermal stress in the solid state can lead to the formation of four diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid.[11][12]

A proposed degradation pathway for betamethasone dipropionate under thermal stress is illustrated below.

Caption: Proposed thermal degradation pathway of Betamethasone Dipropionate.

Quantitative Data from Forced Degradation Studies

The following tables summarize the quantitative data from forced degradation studies performed on various betamethasone esters. The data highlights the percentage of degradation and the major degradation products formed under different stress conditions.

Table 1: Forced Degradation of Betamethasone Dipropionate [3]

| Stress Condition | Reagent/Duration | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 1N HCl, 80°C, 2h | 10.2 | Unknown impurities |

| Base Hydrolysis | 0.1N NaOH, RT, 15min | 15.6 | Unknown impurities at RRT 2.28 |

| Oxidation | 30% H₂O₂, RT, 24h | 20.5 | Unknown impurities |

| Photodegradation | UV light, 7 days | 5.8 | Unknown impurities |

| Thermal | 80°C, 48h | No significant degradation | - |

Table 2: Thermal Degradation of Betamethasone Valerate and Dipropionate [4][6]

| Compound | pH | Major Degradation Products | % Formation (at 10% total degradation) |

| Betamethasone-17-valerate | 2.5-5.5 | Betamethasone-21-valerate | 8.33 - 9.65 |

| Betamethasone alcohol | 0.17 - 0.9 | ||

| Betamethasone dipropionate | 2.5-7.5 | Betamethasone-17-propionate | Increases with pH |

| Betamethasone-21-propionate | Decreases with pH | ||

| Betamethasone alcohol | Decreases with pH |

Experimental Protocols

A general workflow for the identification of betamethasone degradation products is outlined below.

Caption: General workflow for betamethasone degradation product identification.

1. Forced Degradation (Stress Testing) [3][13]

Forced degradation studies are performed to generate degradation products under controlled stress conditions.

-

Acid Hydrolysis: The drug substance is typically dissolved in a suitable solvent and treated with an acid (e.g., 0.1N to 1N HCl) at room temperature or elevated temperatures (e.g., 60-80°C) for a specified duration.

-

Base Hydrolysis: The drug substance is treated with a base (e.g., 0.01N to 0.1N NaOH) at room temperature. The reaction is often rapid and needs to be monitored closely.

-

Oxidative Degradation: The drug substance is exposed to an oxidizing agent, commonly hydrogen peroxide (3-30%), at room temperature.

-

Photodegradation: The drug substance, in solid or solution form, is exposed to UV and/or visible light in a photostability chamber. The total illumination should be no less than 1.2 million lux hours and the integrated near ultraviolet energy no less than 200 watt hours/square meter.

-

Thermal Degradation: The drug substance is heated in an oven at a specified temperature (e.g., 60-105°C) for a defined period. The effect of humidity can also be investigated.

2. Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the degradation products from the parent drug and from each other. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique.

Table 3: Example HPLC Method Parameters

| Parameter | Betamethasone Dipropionate[3][14] | Betamethasone Dipropionate[15][16] |

| Column | Altima C18 (250x4.6 mm, 5 µm) | Inertsil-ODS 3V (250x4.6mm, 5µm) |

| Mobile Phase A | Water:Tetrahydrofuran:Acetonitrile (90:4:6 v/v/v) | Water:Acetonitrile:Tetrahydrofuran:Methanol (600:300:40:60 v/v/v/v) |

| Mobile Phase B | Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20 v/v/v/v) | Water:Acetonitrile (200:800 v/v) |

| Elution | Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 1.5 mL/min |

| Detection | 240 nm | 240 nm |

| Column Temp. | 50°C | Not specified |

| Injection Vol. | 20 µL | Not specified |

3. Structure Elucidation

The identification of unknown degradation products often requires a combination of techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns of the degradation products, which are crucial for preliminary identification.[8][9][11]

-

Semi-preparative HPLC: Used to isolate sufficient quantities of the unknown degradation products for further characterization.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the definitive identification of the isolated degradation products.[8][9][11]

Conclusion

The identification and characterization of betamethasone degradation products are essential for ensuring the quality, safety, and efficacy of pharmaceutical products. A systematic approach involving forced degradation studies, development of stability-indicating analytical methods, and the use of advanced analytical techniques for structure elucidation is necessary. This guide provides a foundational understanding of the common degradation pathways and analytical strategies for researchers and drug development professionals working with betamethasone and its derivatives.

References

- 2. veeprho.com [veeprho.com]

- 3. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fda.gov [fda.gov]

- 6. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on Betamethasone : Behavior of Betamethasone in Acid or Alkaline Medium, Photolysis, and Oxidation [jstage.jst.go.jp]

- 8. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijpsonline.com [ijpsonline.com]

- 11. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. | Semantic Scholar [semanticscholar.org]

- 13. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 14. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation – ScienceOpen [scienceopen.com]

- 15. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 16. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

An In-depth Technical Guide to Betamethasone EP Impurity D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Betamethasone EP Impurity D, a known related substance of the synthetic corticosteroid, betamethasone. This document collates critical information regarding its chemical identity, analytical quantification, and potential formation, aimed at supporting research, development, and quality control activities in the pharmaceutical industry.

Chemical Identity and Properties

This compound is chemically identified as a carbonate ester derivative of betamethasone at the C21 position. Its formation is often associated with the synthesis process or degradation of the active pharmaceutical ingredient (API).

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 9-Fluoro-11β,17-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-21-yl ethoxycarboxylate | [1][2] |

| Synonyms | Betamethasone 21-O-Ethyl Carbonate | [1] |

| CAS Number | 52619-05-3 | [1][2] |

| Molecular Formula | C₂₅H₃₃FO₇ | [1][2] |

| Molecular Weight | 464.52 g/mol | [1][2] |

Analytical Methodologies for Detection and Quantification

The control of impurities is a critical aspect of drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the separation and quantification of betamethasone and its related substances, including Impurity D.

Recommended Chromatographic Methods

While a specific monograph detailing the analysis of only this compound is not available, methods developed for betamethasone and its impurities are applicable. The following tables summarize typical parameters derived from published analytical procedures.

Table 2: Representative HPLC Method Parameters for Betamethasone Impurity Profiling

| Parameter | Recommended Conditions |

| Column | C18 (e.g., Thermo Scientific Syncronis C18) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Mobile Phase C | Methanol |

| Gradient Elution | A multi-step gradient is typically employed to resolve all impurities. |

| Flow Rate | Approximately 1.0 mL/min |

| Column Temperature | 28-32 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 3: Representative UPLC Method Parameters for Betamethasone Impurity Profiling

| Parameter | Recommended Conditions |

| Column | C18 (e.g., Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 20 mM Phosphate Buffer : Acetonitrile (70:30, v/v) |

| Mobile Phase B | 20 mM Phosphate Buffer : Acetonitrile (30:70, v/v) |

| Gradient Elution | A suitable gradient program should be developed to ensure separation. |

| Flow Rate | - |

| Detection | UV |

| Injection Volume | - |

Experimental Protocol: A Composite HPLC Method

The following protocol is a composite methodology based on established practices for the analysis of betamethasone impurities. Method development and validation are essential for implementation in a regulated environment.

Objective: To separate and quantify this compound from betamethasone and other related substances.

Materials:

-

Reference standards for betamethasone and its impurities, including this compound.

-

HPLC grade acetonitrile, methanol, and water.

-

HPLC system with a UV detector.

-

C18 HPLC column.

-

Volumetric flasks and pipettes.

-

Analytical balance.

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: HPLC grade water.

-

Mobile Phase B: HPLC grade acetonitrile.

-

Mobile Phase C: HPLC grade methanol.

-

Degas all mobile phases before use.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., methanol:acetonitrile 1:1 v/v).

-

Prepare working standard solutions by diluting the stock solution to the desired concentrations for linearity and calibration.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the betamethasone drug substance or product in the diluent to achieve a known concentration.

-

-

Chromatographic Analysis:

-

Set up the HPLC system with the parameters outlined in Table 2.

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the standard and sample solutions.

-

Record the chromatograms and integrate the peak areas.

-

-

Quantification:

-

Calculate the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

-

Synthesis and Formation

Forced degradation studies of betamethasone under various stress conditions (e.g., heat, light, pH changes) can also provide insights into the formation pathways of its impurities.

Toxicological and Biological Activity

There is currently a lack of publicly available toxicological data or studies on the specific biological activities and signaling pathways of this compound. As a matter of good practice in drug development, all impurities should be controlled within acceptable limits as defined by regulatory guidelines (e.g., ICH Q3A/B) to ensure the safety and efficacy of the final drug product. The toxicological potential of any impurity that exceeds these limits should be thoroughly evaluated.

Conclusion

This technical guide has summarized the key information available for this compound. While its chemical identity is well-established and general analytical approaches are available, further research is needed to fully characterize its synthesis, toxicological profile, and biological impact. The provided information serves as a valuable resource for professionals involved in the development, manufacturing, and quality control of betamethasone-containing pharmaceutical products.

References

An In-depth Technical Guide to the Synthesis of Betamethasone 21-O-Ethyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Betamethasone 21-O-Ethyl Carbonate, a corticosteroid derivative. While specific literature detailing the synthesis of this exact compound is limited, this guide outlines a highly probable synthetic route based on analogous and well-established reactions for similar corticosteroids. The information is intended for a technical audience in the fields of medicinal chemistry, drug development, and pharmaceutical sciences.

Introduction

Betamethasone is a potent glucocorticoid with anti-inflammatory and immunosuppressive properties.[1] Esterification of the 21-hydroxyl group of corticosteroids is a common strategy to modify their pharmacokinetic and pharmacodynamic properties. Betamethasone 21-O-Ethyl Carbonate (CAS No. 52619-05-3) is a derivative where the 21-hydroxyl group is converted to an ethyl carbonate ester. This modification can influence the drug's solubility, stability, and rate of hydrolysis, potentially leading to altered therapeutic profiles.

Proposed Synthesis Pathway

The most direct and logical approach for the synthesis of Betamethasone 21-O-Ethyl Carbonate is the reaction of betamethasone with ethyl chloroformate. This is a standard method for the preparation of carbonate esters from alcohols. The reaction proceeds via a nucleophilic acyl substitution where the 21-hydroxyl group of betamethasone acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. A base is typically added to neutralize the hydrochloric acid byproduct.

The proposed overall reaction is as follows:

Betamethasone + Ethyl Chloroformate → Betamethasone 21-O-Ethyl Carbonate + HCl

Experimental Protocol

The following is a detailed, proposed experimental protocol for the synthesis of Betamethasone 21-O-Ethyl Carbonate. This protocol is adapted from established procedures for the synthesis of similar corticosteroid-21-carbonates.

Materials:

-

Betamethasone

-

Ethyl Chloroformate

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (or another suitable aprotic solvent)

-

Hydrochloric Acid (dilute aqueous solution)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Sodium Sulfate (or Magnesium Sulfate)

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve Betamethasone in a suitable anhydrous aprotic solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Cool the solution in an ice bath (0-5 °C) and add a suitable base, such as pyridine, dropwise with stirring. The base acts as a scavenger for the HCl produced during the reaction.

-

Acylation: While maintaining the low temperature, slowly add ethyl chloroformate to the reaction mixture. The reaction is typically exothermic, and slow addition is crucial to control the temperature.

-

Reaction Monitoring: Allow the reaction to stir at a low temperature for a specified period. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material.

-

Work-up: Once the reaction is complete, quench the reaction by adding a dilute aqueous solution of hydrochloric acid to neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude Betamethasone 21-O-Ethyl Carbonate using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

-

Characterization: Characterize the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Data Presentation

| Parameter | Expected/Inferred Value | Notes |

| Molecular Formula | C₂₅H₃₃FO₇ | [2] |

| Molecular Weight | 464.52 g/mol | Calculated from the molecular formula. |

| Reaction Yield | > 80% | Based on typical yields for similar esterification reactions of corticosteroids. |

| Purity (post-chromatography) | > 98% | Achievable with standard purification techniques. |

| Appearance | White to off-white solid | Typical for steroid derivatives. |

| ¹H NMR | Diagnostic peaks for the ethyl group (triplet and quartet) and steroid backbone. | |

| ¹³C NMR | Diagnostic peaks for the carbonate carbonyl and ethyl group carbons. | |

| IR Spectroscopy | Characteristic absorption bands for the carbonate carbonyl (~1750 cm⁻¹), ketone carbonyls, hydroxyl group, and C-F bond. | |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Visualization of the Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for Betamethasone 21-O-Ethyl Carbonate.

References

An In-depth Technical Guide to Understanding Impurities in Betamethasone Drug Substance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the impurities associated with the betamethasone drug substance. It details their origins, structures, and the analytical methodologies for their identification and quantification. This document is intended to be a valuable resource for professionals in the pharmaceutical industry, offering insights into the control and management of betamethasone impurities to ensure the safety and efficacy of the final drug product.

Introduction to Betamethasone and its Impurities

Betamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] It is widely used in the treatment of various conditions, including rheumatic disorders, skin diseases, and allergic states.[3] The chemical structure of betamethasone is 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione.[4]

Impurities in the betamethasone drug substance can originate from various sources, including the manufacturing process, degradation of the active pharmaceutical ingredient (API), and interaction with excipients or packaging materials.[5] These impurities can be categorized as:

-

Process-Related Impurities: These include starting materials, intermediates, by-products, and isomers formed during the synthesis of betamethasone. A notable process-related impurity is its stereoisomer, dexamethasone.[6][7]

-

Degradation Products: These arise from the chemical decomposition of betamethasone due to factors such as heat, light, and pH.[8][9]

-

Residual Solvents: Solvents used during the manufacturing process that are not completely removed.[4]

The control of these impurities is a critical aspect of drug development and manufacturing, as they can impact the safety, efficacy, and stability of the final product. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established strict limits for various impurities in betamethasone.[4][10]

Common Impurities in Betamethasone

Several impurities have been identified and characterized in betamethasone drug substances. These are often designated by letters in the pharmacopoeias or are known by their chemical names.

Pharmacopoeial Impurities

The European Pharmacopoeia lists several potential impurities for betamethasone, designated as Impurity A through J.[10]

| Impurity Designation | Chemical Name | Type |

| Impurity A | 9-Fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione (Dexamethasone) | Process-Related |

| Impurity B | 21-Chloro-9-fluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione | Process-Related |

| Impurity C | 17,21-Dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione | Process-Related |

| Impurity D | 9-Fluoro-11β,17-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate | Process-Related |

| Impurity E | 9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate | Process-Related |

| Impurity G | 11α,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione | Process-Related |

| Impurity H | 14-Fluoro-11β,17,21-trihydroxy-16β-methyl-8α,9β,14β-pregna-1,4-diene-3,20-dione | Process-Related |

Degradation Products

Betamethasone and its esters are susceptible to degradation under various conditions.

-

Thermal Degradation: The thermal degradation of betamethasone esters, such as betamethasone-17-valerate and betamethasone dipropionate, primarily involves hydrolysis. This leads to the formation of betamethasone-21-valerate and betamethasone alcohol from betamethasone-17-valerate, and betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol from betamethasone dipropionate.[8][11] The stability of these esters is pH-dependent, with maximum stability observed around pH 4-5 for the valerate and pH 3.5-4.5 for the dipropionate.[8]

-

Photodegradation: Exposure to UV light can cause significant degradation of betamethasone esters. For instance, betamethasone-17-valerate is known to decompose into lumi, photolumi, and andro derivatives through a radical mechanism involving the rearrangement of the cyclohexadienone moiety.[9]

Pharmacopeial Limits for Impurities

The United States Pharmacopeia (USP) sets limits for impurities in betamethasone and its ester derivatives. These limits ensure that the levels of impurities in the drug substance are below a threshold that could affect its safety and efficacy.

| Product | Individual Impurity Limit | Total Impurity Limit |

| Betamethasone | - | - |

| Betamethasone Valerate | Not more than 1.0% | Not more than 2.0% |

| Betamethasone Dipropionate | Not more than 1.0% | Not more than 2.0% |

| Betamethasone Sodium Phosphate | Limit of free betamethasone: Not more than 1.0% | - |

(Source: USP Monographs)[12][13][14]

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is employed for the detection, quantification, and structural elucidation of betamethasone impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating and quantifying betamethasone and its impurities.

Experimental Protocol: HPLC-UV for Betamethasone and its Impurities (Based on EP Monograph)

-

Instrumentation: A liquid chromatograph equipped with a UV detector.

-

Column: A 4.6 mm x 250 mm, 5 µm, C18 (octadecylsilane) column.

-

Mobile Phase A: A mixture of water and acetonitrile (250:750, v/v).

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-15 min: 100% A, 0% B

-

15-40 min: 0% A, 100% B

-

40-41 min: 100% A, 0% B

-

41-46 min: 100% A, 0% B

-

-

Flow Rate: 2.5 mL/min.

-

Column Temperature: 45°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation:

-

Test Solution: Dissolve 25 mg of Betamethasone in a 1:1 mixture of acetonitrile and methanol and dilute to 10 mL with the same solvent mixture.

-

Reference Solution (a): Dissolve 2 mg of Betamethasone and 2 mg of Methylprednisolone in mobile phase A and dilute to 100 mL with mobile phase A.

-

Reference Solution (b): Dilute 1 mL of the test solution to 100 mL with Mobile phase A.

-

-

System Suitability: The resolution between the methylprednisolone and betamethasone peaks should be at least 1.5.

(This protocol is a representative example based on publicly available information and may require optimization for specific applications.)[15]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities.

Experimental Protocol: LC-MS/MS for Betamethasone Impurity Characterization

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A 4.6 mm x 50 mm, 1.8 µm, C18 column.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v) containing a modifier like 2 mM ammonium acetate at pH 3.2.

-

Flow Rate: 1.0 mL/min.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) mode for quantification of known impurities and full scan or product ion scan for identification of unknown impurities. For betamethasone, the transition of the protonated molecular ion [M+H]+ at m/z 393.3 to a daughter ion at m/z 373.2 can be monitored.

-

Sample Preparation: Plasma samples can be prepared by liquid-liquid extraction. For drug substance, dissolution in a suitable solvent like methanol is appropriate.

(This protocol is a generalized example and specific parameters will depend on the analyte and the instrument used.)[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for the structural confirmation of isolated impurities. Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) are used to determine the exact chemical structure, including stereochemistry.[17][18] The structural assignment of process-related impurities and degradation products is often confirmed by various 1D and 2D NMR experiments.[17]

Signaling Pathways and Biological Activity of Impurities

Betamethasone exerts its anti-inflammatory effects through genomic and non-genomic pathways.[1][19]

-

Genomic Pathway: Betamethasone binds to the glucocorticoid receptor (GR) in the cytoplasm. The activated receptor-steroid complex translocates to the nucleus and binds to glucocorticoid response elements (GREs) on DNA, leading to the upregulation of anti-inflammatory genes and downregulation of pro-inflammatory genes.[2][20]

-

Non-Genomic Pathway: Betamethasone can also elicit rapid anti-inflammatory responses through membrane-bound receptors and second messenger systems.[1][19]

The biological activity of most betamethasone impurities is not extensively studied. However, impurities that are structurally similar to betamethasone, such as its stereoisomer dexamethasone (Impurity A), are also potent glucocorticoids and can contribute to the overall pharmacological effect of the drug substance. Other degradation products may have reduced or no therapeutic activity and could potentially be toxic.[9]

Visualizations

Betamethasone Signaling Pathway

References

- 1. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmacopeia.cn [pharmacopeia.cn]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. tlcpharma.com [tlcpharma.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmacopeia.cn [pharmacopeia.cn]

- 13. uspbpep.com [uspbpep.com]

- 14. pharmacopeia.cn [pharmacopeia.cn]

- 15. lcms.cz [lcms.cz]

- 16. akjournals.com [akjournals.com]

- 17. Application of LC-MS(n) in conjunction with mechanism-based stress studies in the elucidation of drug impurity structure: rapid identification of a process impurity in betamethasone 17-valerate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. go.drugbank.com [go.drugbank.com]

- 20. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

The Genesis of Betamethasone Impurity D: A Technical Guide to its Origin in Pharmaceutical Manufacturing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the origins of Betamethasone Impurity D, a process-related impurity encountered in the manufacturing of the potent corticosteroid, betamethasone. Understanding the formation pathways of such impurities is critical for the development of robust control strategies, ensuring the quality, safety, and efficacy of the final drug product. This document provides a comprehensive overview of the likely chemical origins of Betamethasone Impurity D, alongside detailed analytical methodologies for its detection and quantification.

Unveiling Betamethasone Impurity D

Betamethasone Impurity D is chemically identified as 9-Fluoro-11β,17-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-21-yl ethoxycarboxylate , with the synonym Betamethasone 21-O-Ethyl Carbonate [1][2]. Its chemical structure reveals the key feature that differentiates it from the active pharmaceutical ingredient (API) – the presence of an ethoxycarbonyl group attached to the 21-hydroxyl position of the betamethasone molecule.

Table 1: Chemical Identification of Betamethasone Impurity D

| Parameter | Value |

| Chemical Name | 9-Fluoro-11β,17-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-21-yl ethoxycarboxylate |

| Synonym | Betamethasone 21-O-Ethyl Carbonate |

| CAS Number | 52619-05-3[1][2][3] |

| Molecular Formula | C25H33FO7[1][3] |

| Molecular Weight | 464.52 g/mol [1] |

The Formation Pathway: A Story of Reactivity

The formation of Betamethasone Impurity D is not a typical degradation pathway such as hydrolysis or oxidation, which are commonly observed for corticosteroids[4]. Instead, its structure strongly suggests a synthetic origin, arising from a side reaction during the manufacturing process. The most plausible mechanism is the reaction of the primary hydroxyl group at the C21 position of betamethasone with a reactive ethoxycarbonylating agent.

The Key Reactant: Ethyl Chloroformate

The likely culprit in the formation of Betamethasone Impurity D is ethyl chloroformate (C2H5O(CO)Cl) or a similar reactive species. Ethyl chloroformate is a known reagent in organic synthesis, utilized for the introduction of the ethyl carbamate protecting group and for the formation of carboxylic anhydrides. In the pharmaceutical industry, it can be used as a protecting agent for amines and alcohols during multi-step syntheses.

The presence of residual ethyl chloroformate, or its inadvertent introduction as a contaminant in raw materials or solvents, can lead to the unwanted esterification of the C21-hydroxyl group of betamethasone. This reaction is typically facilitated by a base, which acts as a scavenger for the hydrochloric acid byproduct.

Potential Sources of the Ethoxycarbonylating Agent

The introduction of an ethoxycarbonylating agent like ethyl chloroformate into the manufacturing process can occur through several avenues:

-

Residual Reagent: If ethyl chloroformate is used as a protecting group for an intermediate in the betamethasone synthesis and its removal is incomplete, it can persist and react with the final API.

-

Contaminant in Raw Materials: Solvents, particularly chlorinated solvents, can sometimes contain related impurities. For instance, chloroform can degrade to form phosgene, which in the presence of ethanol (a common stabilizer in chloroform) can form ethyl chloroformate.

-

Cross-Contamination: In a multi-product facility, cross-contamination from other processes where ethyl chloroformate is used is a possibility if cleaning and changeover procedures are not rigorously followed.

Analytical Detection and Quantification

The detection and quantification of Betamethasone Impurity D require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.

Experimental Protocol: A Validated RP-HPLC Method

The following is a representative experimental protocol for the analysis of betamethasone and its related substances, which can be adapted and validated for the specific quantification of Impurity D.

Table 2: Representative RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Mixture of water, tetrahydrofuran, and acetonitrile (e.g., 90:4:6 v/v/v)[5] |

| Mobile Phase B | Mixture of acetonitrile, tetrahydrofuran, water, and methanol (e.g., 74:2:4:20 v/v/v/v)[5] |

| Gradient Elution | A gradient program is typically used to resolve the main peak from all impurities. |

| Flow Rate | 1.0 mL/min[5] |

| Column Temperature | 50°C[5] |

| Detection | UV at 240 nm[5] |

| Injection Volume | 20 µL[5] |

Method Validation: A crucial aspect of impurity analysis is method validation as per the International Council for Harmonisation (ICH) guidelines. This involves demonstrating the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Table 3: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity of the analyte and impurity peaks should be demonstrated. No interference from blank and placebo. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of the impurity should be within 80.0% to 120.0%. |

| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) should be ≤ 10.0% for impurities. |

| LOD | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio of 3:1. |

| LOQ | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio of 10:1. |

Experimental Workflow for Impurity Identification and Quantification

Control and Mitigation Strategies

Given the likely synthetic origin of Betamethasone Impurity D, its control hinges on a thorough understanding and control of the manufacturing process. Key strategies include:

-

Raw Material Control: Rigorous testing of all starting materials, reagents, and solvents for the presence of potential ethoxycarbonylating agents.

-

Process Optimization: If an ethoxycarbonylating agent is used as a protecting group, the deprotection step must be optimized to ensure its complete removal. This may involve adjusting reaction conditions, using a scavenger, or implementing an effective purification step.

-

Cleaning Validation: Robust cleaning procedures for manufacturing equipment are essential to prevent cross-contamination between different production campaigns.

-

In-Process Controls: Implementing in-process checks at critical steps can help monitor and control the formation of this impurity.

-

Specification Setting: Establishing an appropriate acceptance criterion for Betamethasone Impurity D in the final drug substance based on safety and regulatory requirements.

Conclusion

Betamethasone Impurity D is a process-related impurity whose formation is most likely due to the reaction of betamethasone with an ethoxycarbonylating agent, such as residual ethyl chloroformate. Its control requires a comprehensive approach that encompasses stringent raw material control, process optimization, and robust analytical monitoring. The information and methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to understand, detect, and ultimately control the presence of Betamethasone Impurity D in pharmaceutical manufacturing, thereby ensuring the quality and safety of this vital corticosteroid medication.

References

- 1. Simultaneous HPLC Determination of Betamethasone Esters-Containing Mixtures: Analysis of Their Topical Preparations [ouci.dntb.gov.ua]

- 2. Ethyl Chloroformate Market – Global Market – Industry Trends and Forecast to 2029 | Data Bridge Market Research [databridgemarketresearch.com]

- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of LC-MS(n) in conjunction with mechanism-based stress studies in the elucidation of drug impurity structure: rapid identification of a process impurity in betamethasone 17-valerate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of Betamethasone EP Impurity D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies required for the characterization of Betamethasone EP Impurity D. Due to the proprietary nature of reference standards, specific spectral data (NMR, MS) and detailed experimental protocols for this compound are not publicly available. However, this document outlines the standard procedures and expected data presentation based on the analysis of similar steroidal compounds and publicly accessible information regarding this impurity.

Introduction to this compound

This compound is a known impurity of the synthetic corticosteroid, Betamethasone. Its systematic IUPAC name is 9-Fluoro-11β, 17-dihydroxy-16β-methyl-3, 20-dioxopregna-1, 4-dien-21-yl ethoxycarboxylate. The presence and quantity of impurities in active pharmaceutical ingredients (APIs) are critical quality attributes that must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.

Key Chemical Information:

| Property | Value |

| CAS Number | 52619-05-3 |

| Molecular Formula | C₂₅H₃₃FO₇ |

| Molecular Weight | 464.52 g/mol |

| Synonyms | Betamethasone 21-O-Ethyl Carbonate |

Analytical Characterization Workflow

The structural elucidation and routine analysis of this compound would typically follow a standardized workflow to ensure accurate identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules like this compound. High-resolution ¹H and ¹³C NMR, along with 2D experiments (e.g., COSY, HSQC, HMBC), would be required for complete signal assignment.

Hypothetical ¹H NMR Data Presentation

The following table illustrates how ¹H NMR data for this compound would be presented. The chemical shifts (δ) are hypothetical but are in expected regions for a steroidal structure.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Proposed Assignment |

| 7.25 | d | 1H | 10.2 | H-1 |

| 6.28 | d | 1H | 1.8 | H-4 |

| 6.10 | dd | 1H | 10.2, 1.8 | H-2 |

| 5.20 | d | 1H | 17.5 | H-21a |

| 4.95 | d | 1H | 17.5 | H-21b |

| 4.30 | q | 2H | 7.1 | -O-CH₂ -CH₃ |

| 4.15 | m | 1H | H-11 | |

| 1.52 | s | 3H | CH₃-19 | |

| 1.30 | t | 3H | 7.1 | -O-CH₂-CH₃ |

| 1.05 | d | 3H | 7.5 | CH₃-16 |

| 0.95 | s | 3H | CH₃-18 |

Experimental Protocol for NMR

A standardized protocol for acquiring NMR spectra of a betamethasone-related compound would be as follows:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound reference standard and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Acquire data for 16-32 scans with a relaxation delay of 1-2 seconds.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 250 ppm.

-

Acquire data for 1024-4096 scans with a relaxation delay of 2 seconds.

-

Process the data with an exponential line broadening of 1.0 Hz.

-

-

Data Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the impurity, further confirming its identity. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition.

Expected Mass Spectrometry Data

The table below shows the expected MS data for this compound.

| Ion | Calculated m/z | Observed m/z | Technique |

| [M+H]⁺ | 465.2232 | To be determined | ESI-HRMS |

| [M+Na]⁺ | 487.2051 | To be determined | ESI-HRMS |

Experimental Protocol for MS

A general procedure for obtaining mass spectra is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition:

-

Acquire data in positive ion mode.

-

Set the mass range to scan from m/z 100 to 1000.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity for the ion of interest.

-

-

Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the precursor ion (e.g., [M+H]⁺) using collision-induced dissociation (CID) and analyze the resulting product ions.

Logical Relationship Diagram

The relationship between Betamethasone and its Impurity D is a direct result of the synthesis or degradation process.

Conclusion

While specific, publicly available spectral data for this compound is limited, this guide outlines the standard analytical methodologies and data presentation formats that are fundamental to its characterization. Researchers and drug development professionals should procure the official European Pharmacopoeia (EP) reference standard and accompanying documentation for definitive spectral data and validated analytical procedures. The application of high-resolution NMR and MS techniques, as described, is paramount for the accurate identification, structural elucidation, and quantification of this and other related impurities in pharmaceutical products.

An In-depth Technical Guide to the Hydrolytic Stability of Betamethasone EP Impurity D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of Betamethasone EP Impurity D, a known impurity of the synthetic corticosteroid betamethasone. Due to the limited availability of direct studies on this specific impurity, this guide draws upon established knowledge of the hydrolytic degradation of analogous betamethasone esters, particularly betamethasone 17-valerate and betamethasone 17,21-dipropionate, to infer the stability profile of Impurity D. This document outlines the predicted degradation pathways, kinetics, and influential factors, alongside detailed experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method.

Introduction to this compound

This compound is chemically identified as 9-Fluoro-11β,17-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-21-yl ethoxycarboxylate, also known as Betamethasone 21-O-Ethyl Carbonate. As an impurity in betamethasone drug substances and products, understanding its stability profile is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical formulation. Hydrolysis is a common degradation pathway for ester-containing molecules, and therefore, the hydrolytic stability of this compound is of significant interest.

Predicted Hydrolytic Degradation Pathway

Based on the hydrolytic behavior of other betamethasone esters, the primary degradation pathway for this compound is the cleavage of the 21-ethoxycarbonyl group. This hydrolysis reaction is expected to yield betamethasone as the main degradation product. The reaction is anticipated to be catalyzed by both acid and base.

Caption: Predicted hydrolytic degradation pathway of this compound.

Predicted Hydrolysis Kinetics

The hydrolysis of this compound is expected to follow pseudo-first-order kinetics in aqueous solutions where water is in large excess. The rate of degradation will likely be significantly influenced by the pH of the solution.

Drawing parallels from studies on betamethasone valerate and dipropionate, a V-shaped pH-rate profile is anticipated.[1] This indicates that the impurity will exhibit maximum stability in a weakly acidic environment (around pH 4-5) and will degrade more rapidly in both strongly acidic and alkaline conditions.

Table 1: Predicted pH-Dependent Hydrolytic Stability of this compound

| pH Range | Predicted Degradation Rate | Predominant Catalysis |

| < 3 | High | Specific Acid Catalysis |

| 3.5 - 5.0 | Low (Maximum Stability) | Minimal Catalysis |

| > 6 | High | Specific Base Catalysis |

Note: This table is predictive and based on the behavior of analogous betamethasone esters.[1]

Experimental Protocols

To definitively determine the hydrolytic stability of this compound, a forced degradation study is essential. The following protocols outline the methodology for such a study and the subsequent analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Forced Hydrolysis Study

This protocol is designed to investigate the degradation of this compound under acidic, neutral, and alkaline conditions.

Objective: To identify the degradation products and determine the degradation kinetics of this compound under various pH conditions.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Phosphate or citrate buffers (pH 3, 5, 7, 9)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

HPLC system with UV detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acidic Hydrolysis:

-

To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 N HCl to achieve a final concentration of approximately 100 µg/mL.

-

Incubate the solution at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before analysis.

-

If no significant degradation is observed, repeat the experiment with 1 N HCl.

-

-

Alkaline Hydrolysis:

-

Repeat the procedure described in step 2, using 0.1 N NaOH instead of 0.1 N HCl, and neutralize the aliquots with 0.1 N HCl.

-

If no significant degradation is observed, repeat the experiment with 1 N NaOH.

-

-

Neutral Hydrolysis:

-

Repeat the procedure described in step 2, using water instead of acid or base.

-

-

Buffered Hydrolysis:

-

Prepare solutions of this compound in buffers of different pH values (e.g., 3, 5, 7, 9) at a concentration of approximately 100 µg/mL.

-

Incubate and sample as described above.

-

-

Sample Analysis: Analyze all samples by a validated stability-indicating HPLC method (see section 4.2).

Caption: Experimental workflow for the forced hydrolysis study of this compound.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact impurity from its degradation products, allowing for accurate quantification. The following method is a starting point based on published methods for betamethasone and its impurities.[1] Method development and validation would be required.

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 240 nm |

| Injection Volume | 20 µL |

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its primary degradation product, betamethasone.

Data Presentation and Interpretation

The data obtained from the forced degradation study should be tabulated to facilitate comparison and interpretation.

Table 2: Example Data Table for Hydrolytic Degradation of this compound at 60°C

| Condition | Time (hours) | Peak Area of Impurity D | % Impurity D Remaining | Peak Area of Betamethasone | % Betamethasone Formed |

| 0.1 N HCl | 0 | 100 | 0 | ||

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 12 | |||||

| 24 | |||||

| 0.1 N NaOH | 0 | 100 | 0 | ||

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 12 | |||||

| 24 |

From this data, the pseudo-first-order degradation rate constants (k) can be calculated at each pH value using the following equation:

ln([A]t) = -kt + ln([A]0)

Where:

-

[A]t is the concentration of this compound at time t

-

[A]0 is the initial concentration of this compound

-

k is the pseudo-first-order rate constant

-

t is time

A plot of ln([A]t) versus time will yield a straight line with a slope of -k. By determining the rate constants at different pH values, a pH-rate profile can be constructed to identify the pH of maximum stability.

Conclusion

References

Methodological & Application

Application Note: HPLC Method for the Quantification of Betamethasone Impurity D

Introduction

Betamethasone is a potent glucocorticoid steroid used to treat various inflammatory conditions. As with any active pharmaceutical ingredient (API), the presence of impurities must be carefully controlled to ensure the safety and efficacy of the final drug product. Betamethasone Impurity D is a known related substance that requires accurate quantification. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of Betamethasone Impurity D, adapted from established pharmacopeial methods.

Materials and Methods

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is employed for the separation and quantification of Betamethasone and its related impurities. The method utilizes a C18 column and a gradient elution program to achieve optimal separation.

Experimental Protocol

1. Sample Preparation

-

Standard Solution: Accurately weigh a suitable amount of Betamethasone Impurity D reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).

-

Sample Solution: Accurately weigh a quantity of the Betamethasone drug substance or product and dissolve it in the mobile phase to achieve a target concentration (e.g., 1 mg/mL of Betamethasone).

-

Spiked Sample Solution: Prepare a sample solution as described above and spike it with a known amount of Betamethasone Impurity D standard solution to assess accuracy and recovery.

2. HPLC Conditions

The following chromatographic conditions are based on the European Pharmacopoeia (EP) 8.0 monograph for Betamethasone impurity determination.[1]

| Parameter | Value |

| Column | Thermo Scientific Syncronis C18, 5 µm, 4.6 x 250 mm (or equivalent) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 30 | |

| 35 | |

| 40 | |

| 45 | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 40 °C |

| Detection | UV at 240 nm |

3. Data Analysis